phosphanium perchlorate CAS No. 154959-51-0](/img/structure/B14270729.png)
[2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethyl](triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is a complex organic compound with a unique structure that combines a tetrazole ring, a phosphonium group, and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The resulting tetrazole is then reacted with a suitable aldehyde to form the intermediate compound. This intermediate is further reacted with triphenylphosphine and perchloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with hydrogen atoms added.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is used as a reagent in organic synthesis. It can act as a catalyst or a precursor for the synthesis of other complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-oxo-1-(5-methyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate
- 2-Amino-2-oxo-1-(5-ethyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate
Uniqueness
Compared to similar compounds, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate has a unique phenyl group attached to the tetrazole ring. This structural feature enhances its reactivity and specificity, making it more effective in certain applications.
Properties
CAS No. |
154959-51-0 |
|---|---|
Molecular Formula |
C27H23ClN5O5P |
Molecular Weight |
563.9 g/mol |
IUPAC Name |
[2-amino-2-oxo-1-(5-phenyltetrazol-1-yl)ethyl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H22N5OP.ClHO4/c28-25(33)27(32-26(29-30-31-32)21-13-5-1-6-14-21)34(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20,27H,(H-,28,33);(H,2,3,4,5) |
InChI Key |
JNNOGOIHWYSYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(C(=O)N)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
![[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14270659.png)
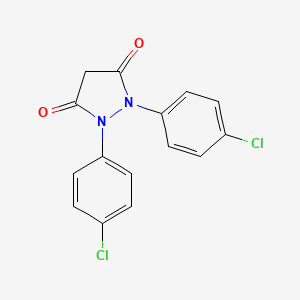


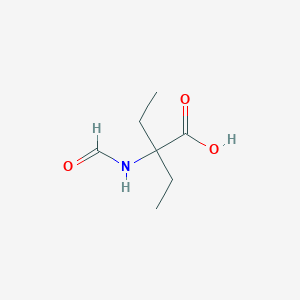


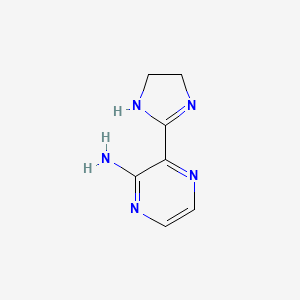
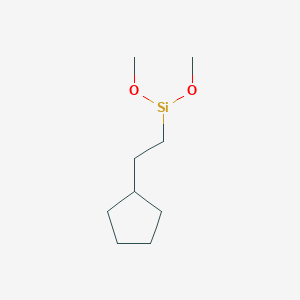
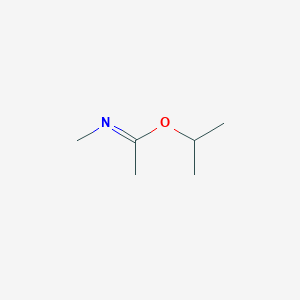
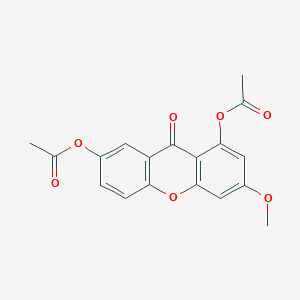
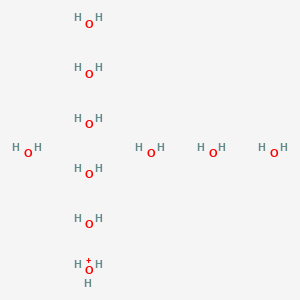
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
